molecular formula C24H28ClFN2O2 B1675665 LY310762 CAS No. 192927-92-7

LY310762

Cat. No.: B1675665
CAS No.: 192927-92-7
M. Wt: 430.9 g/mol
InChI Key: BOCLFQZPFYNVFD-UHFFFAOYSA-N
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Description

LY310762 is a chemical compound known for its role as a selective antagonist for the 5-HT1D serotonin receptor. It exhibits reasonable selectivity over the closely related 5-HT1B subtype

Scientific Research Applications

LY310762 has several scientific research applications:

Mechanism of Action

Target of Action

LY310762, also known as LY-310,762 hydrochloride, this compound HCl, or 1-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-3,3-dimethylindolin-2-one hydrochloride, primarily targets the 5-HT 1D serotonin receptor . The 5-HT 1D serotonin receptor is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

This compound acts as a potent and selective antagonist for the 5-HT 1D serotonin receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor. In this case, this compound binds to the 5-HT 1D serotonin receptor, preventing serotonin from binding and exerting its typical effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin signaling pathway. By acting as an antagonist at the 5-HT 1D serotonin receptor, this compound can inhibit the normal function of serotonin, a key neurotransmitter involved in a variety of physiological processes such as mood regulation, gastrointestinal motility, and cardiovascular function .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may be well-absorbed in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of serotonin signaling. By blocking the 5-HT 1D serotonin receptor, this compound can prevent serotonin from exerting its typical effects, leading to changes in various physiological processes that are regulated by serotonin .

Biochemical Analysis

Biochemical Properties

LY310762 plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to selectively bind to the 5-HT1D receptor with a high affinity (Ki = 249 nM for guinea pig receptors) . This interaction inhibits the binding of radiolabeled citalopram to the 5-HT1B receptor by only 32% when used at a concentration of 1,000 nM . Additionally, this compound potentiates the release of serotonin (5-HT) stimulated by potassium in guinea pig cortex (EC50 = 31 nM) . This compound also reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound enhances potassium-induced serotonin efflux from guinea pig cortical slices, with an EC50 of 30 nM . This enhancement of serotonin efflux indicates that this compound can significantly impact neurotransmitter release and synaptic transmission.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound acts as a potent and selective antagonist for the 5-HT1D serotonin receptor . It binds to the 5-HT1D receptor, preventing the activation of this receptor by endogenous serotonin. This antagonistic action leads to the modulation of downstream signaling pathways, ultimately affecting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, with a stability of at least four years when stored at -20°C Long-term studies have shown that this compound can maintain its efficacy in modulating serotonin release and receptor activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively antagonizes the 5-HT1D receptor, leading to the modulation of serotonin release and receptor activity . At higher doses, the compound may exhibit toxic or adverse effects. For example, this compound reverses vasodilation induced by serotonin in rat kidney perfused by phenylephrine when administered at a dose of 1 mg/kg

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound is known to be soluble in various solvents, including DMSO and ethanol . This solubility allows the compound to be effectively transported and distributed within biological systems. The localization and accumulation of this compound in specific tissues and cells are influenced by its interactions with transporters and binding proteins.

Preparation Methods

The synthesis of LY310762 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimizations for large-scale production.

Chemical Reactions Analysis

LY310762 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

LY310762 is unique in its high selectivity for the 5-HT1D receptor over the 5-HT1B receptor. Similar compounds include:

Compared to these compounds, this compound’s uniqueness lies in its antagonistic action on the 5-HT1D receptor, making it valuable for research into serotonin receptor modulation and potential therapeutic applications .

Properties

IUPAC Name

1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCLFQZPFYNVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474689
Record name 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192927-92-7
Record name LY-310762
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-310762
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3,3-Dimethyl-1-(2-hydroxyethyl)-1,3-dihydro-2H-indol-2-one (2.05 g, 10 mmol) and triethylamine (1.1 g, 10.9 mmol) was dissolved in dichloromethane under nitrogen and cooled to less than 5° C. in an ice/water bath. Methanesulfonyl chloride (1.3 g, 11.3 mmol) was added and the mixture was stirred for one hour with cooling. The mixture was washed with cold dilute hydrochloric acid, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was dissolved in dry acetonitrile, 4-fluorobenzoylpiperidine para toluenesulfonate (Acros, 2.83 g, 11.7 mmol) potassium carbonate (3 g, 21.7 mmol) and potassium iodide (0.15 g, 0.9 mmol) were added. The mixture was stirred vigorously and heated under gentle reflux for two days. The mixture was poured into chloroform, washed with water, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting oil was taken up in 5N hydrochloric acid whereupon a white solid separated. This solid was recrystallised from ethanol to give 3,3-dimethyl-1-{2-[4-(4-fluorobenzoyl)-1-piperidinyl]-1-ethyl}-1,3-dihydro-2H-indol-2-one monohydrochloride. Melting point 236°-8° C.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
4-fluorobenzoylpiperidine para toluenesulfonate
Quantity
2.83 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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